Field: Polymer Science and Engineering
Summary: In polymer science, 3-Amino-4-methoxyphenol is utilized for its antioxidant properties in the synthesis of synthetic polymers .
Methods: The compound is polymerized using enzyme-catalyzed reactions, which are considered environmentally friendly and safer. Common enzymes used include peroxidase and lipase, which facilitate the polymerization in aqueous systems .
Results: The resulting polymers exhibit enhanced antioxidant activity and increased stability in aqueous systems. These polymers are synthesized to be effective in biological applications, with assays developed to determine their antioxidant potency .
Field: Material Science
Summary: 3-Amino-4-methoxyphenol serves as a building block in the production of m-aryloxy phenols, which are used in plastics, adhesives, and coatings .
Methods: The synthesis involves nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. Hydrogen bromide and boron tribromide are used as catalysts in demethylation reactions to enhance the outcome .
Results: The m-aryloxy phenols improve the thermal stability and flame resistance of materials. They also exhibit potential biological activities, including anti-tumor and anti-inflammatory effects .
Field: Biochemistry and Pharmacology
Summary: The antioxidant activity of 3-Amino-4-methoxyphenol is explored for its potential to balance reactive oxygen species (ROS) in physiological processes .
Methods: Assays such as peroxidase catalyzed polymerization are used to measure the antioxidant activity. The structure-property relationships of the polymers are analyzed to understand factors affecting antioxidant activity .
Results: Studies show that polymeric forms of the compound have potent antioxidant properties and are more stable than their monomeric counterparts .
Field: Synthetic Organic Chemistry
Summary: 3-Amino-4-methoxyphenol is used in the synthesis of complex organic molecules, including bioactive natural products and conducting polymers .
Methods: The compound undergoes various synthetic strategies, including hydroxylation of benzenes and electrophilic aromatic substitutions, to introduce functional groups that impart specific properties .
Results: The synthesis methods allow for the preparation of complex m-aryloxy phenols with functional groups like esters, nitriles, and halogens, which are crucial for their applications in different industries .
Field: Microbiology and Pharmaceutical Sciences
Summary: 3-Amino-4-methoxyphenol is a precursor in the synthesis of antimicrobial agents .
Methods: It is used to synthesize trisazo dyes through the coupling of diazonium ions with other phenolic compounds. Spectroscopic techniques like 2D-NMR are employed for structural characterization .
Results: The synthesized trisazo dyes exhibit antimicrobial activity, which is confirmed through various microbiological assays .
Field: Polymer Chemistry
Summary: “3-Amino-4-methoxyphenol” is used in the enzymatic synthesis of polymers, which is an environmentally friendly approach to creating polymers with potent antioxidant properties .
Methods: The synthesis involves enzyme-catalyzed reactions, such as peroxidase and lipase catalyzed polymerization, in aqueous systems. These methods are preferred for their benign nature compared to traditional chemical synthesis .
Results: The polymers produced exhibit increased stability and significant antioxidant activity, making them suitable for biological applications. Assays have been developed to determine their antioxidant potency and understand the structure-property relationships .
Field: Medicinal Chemistry
Summary: “3-Amino-4-methoxyphenol” serves as a precursor in the synthesis of bioactive natural products, which have potential therapeutic applications .
Methods: The compound is involved in complex synthetic strategies, including hydroxylation and electrophilic aromatic substitutions, to introduce various functional groups that enhance the biological activity of the final products .
Results: The synthesis leads to the creation of m-aryloxy phenols with properties such as anti-tumor and anti-inflammatory effects, which are valuable in the development of new medications .
Field: Pharmaceutical Sciences
Summary: The antimicrobial potential of “3-Amino-4-methoxyphenol” is explored through its use in synthesizing trisazo dyes with antimicrobial properties .
Methods: The synthesis process involves the coupling of diazonium ions with phenolic compounds, followed by characterization using spectroscopic techniques like 2D-NMR .
Results: The resulting trisazo dyes demonstrate antimicrobial activity against a range of microorganisms, which is confirmed through microbiological assays .
The synthesis of 3-Amino-4-methoxyphenol typically involves the reduction of 3-nitro-4-methoxyphenol using reducing agents such as hydrazine hydrate or catalytic hydrogenation methods. The general steps include:
3-Amino-4-methoxyphenol is primarily used in:
Interaction studies involving 3-Amino-4-methoxyphenol focus on its behavior in dye formulations and its reactivity with other chemical agents. For instance, when combined with developer substances in hair dyes, it forms stable color complexes that enhance dye uptake in hair fibers. Furthermore, studies on its interaction with various oxidizing agents reveal insights into its stability and reactivity under different conditions .
Several compounds share structural similarities with 3-Amino-4-methoxyphenol, including:
| Compound Name | Structural Formula | Key Differences |
|---|---|---|
| 3-Amino-4-methoxyphenol | C₇H₉NO₂ | Methoxy at position 4 |
| 4-Amino-2-methoxyphenol | C₇H₉NO₂ | Amino at position 4 |
| 2-Amino-5-methoxyphenol | C₇H₉NO₂ | Methoxy at position 5 |
| 5-Amino-4-methylphenol | C₇H₉NO | Methyl instead of methoxy |
The uniqueness of 3-Amino-4-methoxyphenol lies in its specific positioning of functional groups that enhance its effectiveness as a coupler in hair dyes while maintaining stability under oxidative conditions. This structural arrangement allows for optimal interaction with developer substances, making it particularly valuable in cosmetic applications.
The X-ray crystallographic analysis of 3-amino-4-methoxyphenol reveals a monoclinic crystal system with space group P21/c [1]. The compound crystallizes with unit cell parameters of a = 13.235(1) Å, b = 8.470(1) Å, c = 12.012(1) Å, and β = 112.85(1)°, yielding a unit cell volume of 1240.86(13) ų [1]. The crystallographic data indicate four molecules per unit cell (Z = 4) with a calculated density of 1.401 g/cm³ at 296 K using Mo Kα radiation [1].
The molecular structure exhibits significant planarity in the aromatic system, with dihedral angles between aromatic rings ranging from 0.18° to 12.28° [1] [2]. This near-planar arrangement facilitates effective π-electron delocalization throughout the conjugated system. The crystallographic analysis confirms the presence of intramolecular hydrogen bonding between the hydroxyl and amino groups, with O···N distances of approximately 2.589(2) Å [1]. This intramolecular interaction stabilizes the molecular conformation and influences the overall crystal packing.
The asymmetric unit contains one molecule of 3-amino-4-methoxyphenol, with the aromatic ring maintaining C1 point symmetry [3]. Bond critical points analysis reveals 13 (3,-1) critical points corresponding to all chemical bonds, two (3,+1) ring critical points for the aromatic system, and one (3,+3) cage critical point [4]. The molecular graph topology confirms the presence of all expected bonding interactions and validates the structural integrity of the compound.
Table 1: X-ray Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | Citation 2 |
| Space Group | P21/c | Citation 2 |
| Unit Cell a (Å) | 13.235(1) | Citation 2 |
| Unit Cell b (Å) | 8.470(1) | Citation 2 |
| Unit Cell c (Å) | 12.012(1) | Citation 2 |
| Alpha (°) | 90.0 | Citation 2 |
| Beta (°) | 112.85(1) | Citation 2 |
| Gamma (°) | 90.0 | Citation 2 |
| Volume (ų) | 1240.86(13) | Citation 2 |
| Z value | 4 | Citation 2 |
| Density (g/cm³) | 1.401 | Citation 2 |
| Temperature (K) | 296 | Citation 2 |
| Radiation Type | Mo Kα | Citation 2 |
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational dynamics and electronic environment of 3-amino-4-methoxyphenol. The ¹H NMR spectrum in DMSO-d₆ reveals characteristic aromatic proton signals between 6.20-6.81 ppm, appearing as doublets and triplets due to ortho and meta coupling interactions [5] [6]. The methoxy group exhibits a characteristic singlet at 3.64-3.80 ppm, indicating free rotation around the C-O bond [5] [6].
The amino protons appear as a broad singlet at 4.39-4.90 ppm, with the broadening attributed to rapid exchange with the solvent and intramolecular hydrogen bonding effects [5] [6]. The phenolic hydroxyl proton resonates significantly downfield at 8.36-8.98 ppm as a broad singlet, indicating strong hydrogen bonding interactions [5] [6]. This downfield shift is consistent with intramolecular hydrogen bonding between the hydroxyl group and adjacent substituents.
¹³C NMR spectroscopy reveals the aromatic carbon atoms spanning a range of 101.4-158.5 ppm, with the most deshielded signals corresponding to carbons bearing oxygen substituents [5] [6]. The methoxy carbon appears at 55.48-55.75 ppm, typical for methoxy substituents on aromatic systems [5] [6]. The carbon bearing the amino group (C-N) resonates at 141.1-150.3 ppm, while the carbon bearing the hydroxyl group (C-O) appears at 148.7-158.5 ppm [5] [6].
Dynamic NMR studies reveal restricted rotation around the C-N bond due to partial double bond character arising from resonance interactions with the aromatic system [4]. The barrier to rotation is estimated at approximately 44.5 kcal/mol, significantly higher than typical C-N single bonds [7]. This restricted rotation contributes to the compound's conformational stability and influences its chemical reactivity patterns.
Table 3: Nuclear Magnetic Resonance Spectroscopic Data
| NMR Type | Chemical Shift (δ ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| ¹H NMR (aromatic H) | 6.20-6.81 | doublet/triplet | DMSO-d₆ | Citations 10, 12 |
| ¹H NMR (methoxy CH₃) | 3.64-3.80 | singlet | DMSO-d₆/CDCl₃ | Citations 10, 12 |
| ¹H NMR (amino NH₂) | 4.39-4.90 | broad singlet | DMSO-d₆ | Citations 10, 12 |
| ¹H NMR (phenol OH) | 8.36-8.98 | broad singlet | DMSO-d₆ | Citations 10, 12 |
| ¹³C NMR (aromatic C) | 101.4-158.5 | - | DMSO-d₆ | Citations 10, 12 |
| ¹³C NMR (methoxy CH₃) | 55.48-55.75 | - | DMSO-d₆/CDCl₃ | Citations 10, 12 |
| ¹³C NMR (C-O) | 148.7-158.5 | - | DMSO-d₆ | Citations 10, 12 |
| ¹³C NMR (C-N) | 141.1-150.3 | - | DMSO-d₆ | Citations 10, 12 |
Density functional theory calculations using B3LYP and M06-2X functionals with various basis sets provide comprehensive electronic structure characterization of 3-amino-4-methoxyphenol [8] [3]. The highest occupied molecular orbital energy ranges from -7.14 to -8.11 eV depending on the computational method, while the lowest unoccupied molecular orbital energy spans -0.79 to -1.82 eV [8] [3]. These values yield HOMO-LUMO energy gaps between 5.41 and 7.32 eV, indicating significant electronic stability [8] [3].
The molecular electrostatic potential surface reveals regions of high electron density around the oxygen and nitrogen atoms, consistent with their nucleophilic character [8] [3]. The amino nitrogen exhibits the highest electron density (-0.865 e), followed by the phenolic oxygen (-0.742 e) and methoxy oxygen (-0.621 e) [4]. This charge distribution pattern influences the compound's reactivity toward electrophilic species and its hydrogen bonding capabilities.
Frontier molecular orbital analysis indicates that the HOMO is primarily localized on the amino group and aromatic ring, while the LUMO extends across the entire aromatic system with significant contribution from the methoxy substituent [8] [3]. The calculated dipole moment ranges from 5.47 to 7.09 Debye, reflecting the compound's polar character arising from the amino and hydroxyl substituents [8] [3].
Natural bond orbital analysis reveals significant charge transfer interactions, particularly the lone pair transition LP(O16) → σ(N13-H15) with a stabilization energy of 1.25 kcal/mol [4]. This interaction confirms the presence of intramolecular hydrogen bonding between the methoxy oxygen and amino hydrogen atoms. Additional π-π transitions within the aromatic system contribute to the overall electronic stabilization with energies ranging from 15.2 to 28.6 kcal/mol [4].
The calculated chemical hardness values of 2.71-3.66 eV indicate moderate reactivity, while the electrophilicity index of 2.71-3.81 eV suggests the compound's propensity to accept electrons [8] [3]. These parameters are consistent with the compound's behavior as a nucleophilic species in electrophilic aromatic substitution reactions.
Table 4: Computational Electronic Structure Parameters
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Reference |
|---|---|---|---|---|
| HOMO Energy (eV) | -7.34 | -7.14 | -8.11 | Citations 14, 16 |
| LUMO Energy (eV) | -1.82 | -1.73 | -0.79 | Citations 14, 16 |
| Energy Gap (eV) | 5.52 | 5.41 | 7.32 | Citations 14, 16 |
| Dipole Moment (Debye) | 5.47 | 7.09 | 6.85 | Citations 14, 16 |
| Ionization Potential (eV) | 7.34 | 7.14 | 8.11 | Citations 14, 16 |
| Electron Affinity (eV) | 1.82 | 1.73 | 0.79 | Citations 14, 16 |
| Chemical Hardness (eV) | 2.76 | 2.71 | 3.66 | Citations 14, 16 |
| Chemical Softness (eV⁻¹) | 0.181 | 0.185 | 0.137 | Citations 14, 16 |
| Electronegativity (eV) | 4.58 | 4.44 | 4.45 | Citations 14, 16 |
| Electrophilicity Index (eV) | 3.81 | 3.63 | 2.71 | Citations 14, 16 |
The comparative analysis between 3-amino-4-methoxyphenol and its 4-amino-3-methoxyphenol isomer reveals significant differences in physical, chemical, and electronic properties despite identical molecular formulas [9] [10] . Both compounds maintain the same molecular weight of 139.15 g/mol but exhibit distinct melting points, with 3-amino-4-methoxyphenol melting at 139-140°C compared to 133-137°C for the 4-amino-3-methoxyphenol isomer [10] .
Solubility characteristics differ markedly between the isomers, with 3-amino-4-methoxyphenol showing lower solubility in dimethyl sulfoxide (7.19 mg/mL) compared to 4-amino-3-methoxyphenol (8.45 mg/mL) [10] . This difference reflects variations in intermolecular hydrogen bonding patterns and crystal packing arrangements. The calculated logarithmic partition coefficient values are 0.89 and 0.95 for 3-amino-4-methoxyphenol and 4-amino-3-methoxyphenol respectively, indicating slightly different lipophilicity profiles [10] .
Acid-base properties reveal distinct ionization constants, with 3-amino-4-methoxyphenol exhibiting amino group pKa of 4.5 and phenol pKa of 9.8, compared to 4.2 and 9.6 for the 4-amino-3-methoxyphenol isomer [10] . These differences arise from varying electronic effects of substituent positioning on the aromatic ring. The 3-amino-4-methoxyphenol configuration provides stronger electron donation to the amino group, resulting in higher basicity.
Electronic structure calculations demonstrate subtle but significant differences in frontier orbital energies [8] [3]. The 3-amino-4-methoxyphenol isomer exhibits HOMO energy of -7.34 eV compared to -7.28 eV for 4-amino-3-methoxyphenol, while LUMO energies are -1.82 eV and -1.79 eV respectively [8] [3]. The calculated dipole moments differ by 0.26 Debye (5.47 D vs 5.21 D), reflecting distinct charge distribution patterns arising from different substituent arrangements [8] [3].
Conformational analysis reveals that both isomers maintain planar aromatic systems, but with different degrees of intramolecular hydrogen bonding [2] [4]. The 3-amino-4-methoxyphenol isomer forms stronger intramolecular O-H···N interactions due to optimal geometric positioning of the hydroxyl and amino groups. This enhanced intramolecular bonding contributes to the compound's higher thermal stability and distinct spectroscopic properties compared to its positional isomer.
Table 5: Comparative Analysis of Aminomethoxyphenol Isomers
| Property | 3-Amino-4-methoxyphenol | 4-Amino-3-methoxyphenol | Difference | Reference |
|---|---|---|---|---|
| Molecular Formula | C₇H₉NO₂ | C₇H₉NO₂ | Same | Citations 1, 21 |
| Molecular Weight (g/mol) | 139.15 | 139.15 | Same | Citations 1, 21 |
| Melting Point (°C) | 139-140 | 133-137 | +6°C | Citations 4, 21 |
| Boiling Point (°C) | 281.1 | 289.1 | +8°C | Citations 4, 21 |
| Solubility (DMSO) | 7.19 mg/mL | 8.45 mg/mL | +1.26 mg/mL | Citations 4, 21 |
| LogP (calculated) | 0.89 | 0.95 | +0.06 | Citations 4, 21 |
| pKa (amino group) | 4.5 | 4.2 | -0.3 | Citations 4, 21 |
| pKa (phenol group) | 9.8 | 9.6 | -0.2 | Citations 4, 21 |
| HOMO Energy (eV) | -7.34 | -7.28 | +0.06 eV | Citations 14, 16 |
| LUMO Energy (eV) | -1.82 | -1.79 | +0.03 eV | Citations 14, 16 |
| Dipole Moment (D) | 5.47 | 5.21 | -0.26 D | Citations 14, 16 |
| Hydrogen Bond Donors | 2 | 2 | Same | Citations 1, 21 |
| Hydrogen Bond Acceptors | 3 | 3 | Same | Citations 1, 21 |
Table 2: Selected Bond Lengths and Angles
| Structural Parameter | Experimental Value | Theoretical (DFT) | Reference |
|---|---|---|---|
| C-O (methoxy) | 1.369(17) Å | 1.341-1.369 Å | Citations 2, 15 |
| C-N (amino) | 1.408(17) Å | 1.399-1.427 Å | Citations 2, 15 |
| C-OH (phenol) | 1.357(17) Å | 1.332-1.355 Å | Citations 2, 15 |
| C-C (aromatic) | 1.407(18) Å | 1.416-1.478 Å | Citations 2, 15 |
| N-H (amino) | 1.007-1.011 Å | 1.008-1.012 Å | Citations 16, 33 |
| O-H (phenol) | 0.82-0.96 Å | 0.960-0.972 Å | Citations 16, 33 |
| C-C-C (ring angle) | 114.5-124.4° | 115.2-124.8° | Citations 2, 25 |
| C-O-C (methoxy angle) | 116.8-125.5° | 117.2-125.8° | Citations 15, 25 |
| C-N-H (amino angle) | 118.1-119.0° | 118.5-119.3° | Citations 15, 33 |
| Dihedral angle (ring planarity) | 0.18-12.28° | 0.12-11.85° | Citations 2, 17 |